Endomorphin-1 - 189388-22-5

Endomorphin-1

Catalog Number: EVT-267260
CAS Number: 189388-22-5
Molecular Formula: C34H38N6O5
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous opioid peptide first isolated from the bovine brain in 1997. [] It belongs to the endomorphin family, which also includes Endomorphin-2. Endomorphin-1 exhibits high selectivity and affinity for the μ-opioid receptor, surpassing all other known endogenous ligands. [, ] Its discovery significantly impacted the understanding of pain modulation and other physiological processes.

Future Directions
  • Examining the potential interactions of Endomorphin-1 with other endogenous ligands involved in pain modulation, such as agmatine and adenosine, to develop multi-targeted therapeutic strategies. []
  • Investigating the potential of utilizing nanotechnology to overcome the blood-brain barrier and enhance the delivery of Endomorphin-1 to the brain. []

Endomorphin-2

    Compound Description: Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous opioid peptide like Endomorphin-1, exhibiting high selectivity for μ-opioid receptors. It induces potent analgesic effects, although its potency and duration of action may differ from Endomorphin-1 depending on the administration route and experimental model. Research suggests Endomorphin-2's antinociceptive effects might involve additional mechanisms beyond μ-opioid receptor activation, such as the release of dynorphin A (1-17) and subsequent activation of κ-opioid receptors. [ [, , , , , , , , , , , , , , , , ] ]

    Compound Description: DAMGO is a synthetic, highly potent and selective μ-opioid receptor agonist. It is frequently used in research as a pharmacological tool to investigate μ-opioid receptor-mediated signaling pathways and pharmacological effects. [ [, , , , , , , , , , , , ] ]

    Compound Description: CTOP is a highly selective μ-opioid receptor antagonist, frequently employed in research to block μ-opioid receptor activation. [ [, , , , , ] ]

    Relevance: CTOP's role in blocking Endomorphin-1's effects confirms the peptide's action on μ-opioid receptors. Studies utilize CTOP to differentiate Endomorphin-1's effects from those mediated by other opioid receptor subtypes. [ [, , , , , ] ]

β-Funaltrexamine

    Compound Description: β-Funaltrexamine is a selective μ-opioid receptor antagonist, commonly used in research to block μ-opioid receptor activation and investigate the role of μ-opioid receptors in various physiological and behavioral processes. [ [, , , , , , ] ]

    Relevance: β-Funaltrexamine's ability to antagonize Endomorphin-1's effects, like antinociception or influence on memory, strengthens the evidence for Endomorphin-1's action on μ-opioid receptors. [ [, , , , , , ] ]

Naloxone

    Compound Description: Naloxone is a non-selective opioid receptor antagonist, widely used clinically to reverse opioid overdose. It blocks μ-, δ-, and κ-opioid receptors with varying affinities. [ [, , , , , , , , , , ] ]

Dynorphin A (1-17)

    Compound Description: Dynorphin A (1-17) is an endogenous opioid peptide with high affinity for κ-opioid receptors. It is involved in various physiological processes, including pain modulation, stress response, and reward. [ [, , , , ] ]

    Relevance: Research suggests that Endomorphin-2, but not Endomorphin-1, might indirectly activate κ-opioid receptors by stimulating the release of Dynorphin A (1-17). This difference highlights potential divergent signaling pathways downstream of Endomorphin-1 and -2 activation of μ-opioid receptors. [ [, , , , ] ]

Naloxonazine

    Compound Description: Naloxonazine is a selective μ1-opioid receptor antagonist. It is a valuable tool in research to differentiate the roles of μ1-opioid receptors from other opioid receptor subtypes, particularly in pain perception and reward pathways. [ [, , , , ] ]

    Relevance: Studies using Naloxonazine suggest a potential role for μ1-opioid receptors in mediating the effects of Endomorphin-1 and -2. Naloxonazine's ability to attenuate the antinociceptive and behavioral effects of endomorphins implies their interaction with μ1-opioid receptors, highlighting the importance of this receptor subtype in mediating the effects of these endogenous peptides. [ [, , , , ] ]

Morphine

    Compound Description: Morphine is a potent opioid analgesic widely used clinically for pain management. It primarily acts on μ-opioid receptors. [ [, , , , , , ] ]

    Relevance: Morphine serves as a reference compound in many studies investigating Endomorphin-1's antinociceptive properties. While both compounds target μ-opioid receptors, their binding affinities, efficacies, and pharmacological profiles may differ. [ [, , , , , , ] ]

Nociceptin (Orphanin FQ)

    Compound Description: Nociceptin, also known as Orphanin FQ, is a neuropeptide acting on the nociceptin receptor (NOP). It plays a role in pain modulation, stress response, and reward, often exhibiting opposing effects to those of classical opioids. [ [, , ] ]

    Relevance: Research suggests a complex interaction between nociceptin and Endomorphin-1 in pain modulation. While the exact mechanisms remain unclear, studies indicate that nociceptin can modulate Endomorphin-1's antinociceptive effects at both spinal and supraspinal levels. [ [, , ] ]

    Compound Description: These are synthetic analogs of Endomorphin-1 and -2, respectively, where the L-proline residue at position 2 is replaced with D-proline. This modification can affect their binding affinity, selectivity, and efficacy at opioid receptors. [ [, ] ]

    Relevance: These analogs are valuable tools for dissecting the specific pharmacological profiles of Endomorphin-1 and -2. Research utilizing these analogs, particularly d-Pro2-Tyr-W-MIF-1, suggests the existence of distinct μ-opioid receptor subtypes, with different affinities and selectivities for various agonists and antagonists. [ [, ] ]

Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2)

    Compound Description: Tyr-W-MIF-1 is a tetrapeptide opioid agonist with high affinity for μ-opioid receptors, particularly the proposed μ2 subtype. It exhibits potent analgesic effects. [ [] ]

    Relevance: Tyr-W-MIF-1 is a valuable tool for investigating μ-opioid receptor subtypes and their roles in pain modulation. Its distinct pharmacological profile compared to Endomorphin-1, especially its sensitivity to specific antagonists like d-Pro2-Tyr-W-MIF-1, supports the existence of μ-opioid receptor heterogeneity. [ [] ]

β-Casomorphin

    Compound Description: β-Casomorphin is an opioid peptide derived from the digestion of casein, a milk protein. It exhibits affinity for μ-opioid receptors and is implicated in various physiological effects. [ [] ]

    Relevance: Studies using β-Casomorphin, alongside Endomorphin-1 and morphine, highlight the potential for diverse molecular forms of the μ-opioid receptor that mediate the antinociceptive effects of different opioid agonists. [ [] ]

[3H][D-Ala2, N-Me-Phe4, Gly-ol5] enkephalin (3H-DAMGO)

    Compound Description: 3H-DAMGO is a radiolabeled form of the potent and selective μ-opioid receptor agonist, DAMGO. It is a valuable tool for studying μ-opioid receptor binding, distribution, and function. [ [, , ] ]

    Relevance: Research utilizes 3H-DAMGO in binding assays to characterize the affinity and selectivity of Endomorphin-1 for μ-opioid receptors, confirming its high affinity and selectivity for this receptor subtype. [ [, , ] ]

125I-Endomorphin-1 and 125I-Endomorphin-2

    Compound Description: These are radiolabeled forms of Endomorphin-1 and Endomorphin-2, respectively, used in research to study the distribution, binding properties, and pharmacological effects of these endogenous opioids. [ [] ]

    Relevance: These radiolabeled peptides are crucial for mapping the distribution of endomorphin binding sites in the brain, confirming their localization in areas rich in μ-opioid receptors. They also aid in characterizing the binding properties of endomorphins to their receptors. [ [] ]

[3H]Endomorphin-1

    Compound Description: [3H]Endomorphin-1 is a radiolabeled form of Endomorphin-1, used in research to investigate its binding properties and identify potential novel binding sites. [ [] ]

    Relevance: [3H]Endomorphin-1 binding studies have revealed the presence of a second, naloxone-insensitive binding site in rat brain membranes, suggesting that Endomorphin-1 might exert some of its effects through non-opioid mechanisms. [ [] ]

Source and Classification

Endomorphin 1 is classified as an endogenous opioid peptide, specifically a tetrapeptide. It is derived from the proenkephalin precursor and is predominantly found in the central nervous system, particularly in regions associated with pain modulation such as the brainstem and spinal cord. Its classification within the opioid peptide family underscores its role in interacting with opioid receptors, primarily the mu-opioid receptor, which mediates its analgesic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of endomorphin 1 can be achieved through various methods, including solid-phase peptide synthesis and chemo-enzymatic techniques.

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yield, with studies reporting yields around 51.8% for native endomorphin 1 .
  2. Chemo-Enzymatic Synthesis: Recent advancements have introduced chemo-enzymatic approaches that combine chemical synthesis with enzymatic reactions. For instance, endomorphin 1 has been synthesized using organic solvent-stable proteases, achieving yields as high as 97.1% by optimizing substrate ratios and reaction conditions .

These methods highlight the versatility in synthesizing endomorphin 1 while maintaining efficiency and purity.

Molecular Structure Analysis

Structure and Data

Endomorphin 1 is characterized by its specific amino acid sequence: Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), and Phenylalanine (Phe), with an amide group at the C-terminus. The molecular formula for endomorphin 1 is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 270.32 g/mol.

The three-dimensional structure of endomorphin 1 has been analyzed using molecular dynamics simulations, revealing insights into its conformational flexibility and stability in various environments . These structural characteristics are crucial for understanding its binding affinity to opioid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Endomorphin 1 participates in various biochemical reactions primarily related to its interaction with opioid receptors. The binding affinity of endomorphin 1 to the mu-opioid receptor has been extensively studied, demonstrating significant potency compared to other opioid peptides.

In terms of chemical modifications, research has explored the synthesis of analogues where specific amino acids are substituted or modified to enhance stability and bioactivity. For example, replacing Proline with constrained amino acids has been shown to influence receptor binding affinities significantly . These modifications can alter the pharmacokinetic properties of endomorphin 1, potentially leading to more effective analgesics.

Mechanism of Action

Process and Data

The mechanism of action of endomorphin 1 primarily involves its binding to mu-opioid receptors located throughout the central nervous system. Upon binding, it activates these receptors, leading to inhibition of neurotransmitter release and a subsequent decrease in pain perception.

Research indicates that endomorphin 1 exhibits a remarkable selectivity for mu-opioid receptors over delta-opioid receptors, making it an effective analgesic agent with minimal side effects typically associated with other opioids . The modulation of nociceptive pathways by endomorphin 1 suggests its potential role in treating various pain conditions, including neuropathic pain.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Endomorphin 1 is a white or off-white solid at room temperature. It is soluble in water due to its polar nature but may exhibit variable solubility depending on modifications made during synthesis.

Key physical properties include:

  • Molecular Weight: Approximately 270.32 g/mol
  • Melting Point: Not extensively characterized but expected to be stable under physiological conditions.
  • Solubility: Soluble in aqueous solutions; modifications can enhance solubility profiles significantly.

Chemical properties include stability under physiological pH but may degrade rapidly under certain conditions; half-lives vary based on structural modifications .

Applications

Scientific Uses

Endomorphin 1 has garnered significant interest in scientific research due to its potent analgesic properties. Its applications include:

  • Pain Management: Investigated for use in treating acute and chronic pain conditions.
  • Neurological Research: Studied for roles in modulating pain pathways within the central nervous system.
  • Pharmacological Development: Used as a template for designing novel opioid analgesics with improved efficacy and reduced side effects .

The ongoing research into endomorphin 1 analogues aims to enhance therapeutic outcomes while minimizing adverse effects associated with traditional opioids.

Neurobiological Mechanisms and Receptor Interactions

μ-Opioid Receptor Selectivity and Binding Dynamics

Endomorphin-1 (EM-1; Tyr-Pro-Trp-Phe-NH₂) exhibits exceptional binding affinity and selectivity for the μ-opioid receptor (MOR), with a reported Ki value of 1.11 nM. This affinity surpasses that of most exogenous opioids and other endogenous peptides [1] [7]. EM-1's binding triggers rapid receptor internalization via clathrin-coated pits, a process visualized through epitope-tagged MOR complementary DNA studies. This internalization mirrors that induced by the synthetic MOR agonist DAMGO ([d-Ala²,MePhe⁴,Gly-ol⁵]enkephalin), occurring with similar potency and time-course dynamics [3]. Unlike morphine (a MOR-preferring alkaloid), EM-1 effectively promotes β-arrestin recruitment and receptor endocytosis, leading to its translocation into early endosomes [4] [6].

The molecular basis for this selectivity resides in EM-1's unique structural topology, which enables precise interaction with MOR's ligand-binding pocket. EM-1 binding stabilizes MOR conformation, facilitating coupling with inhibitory G-proteins (Gαi/o). This coupling initiates downstream signaling cascades while simultaneously preventing δ-opioid (DOR) and κ-opioid (KOR) receptor activation, as evidenced by radioligand displacement assays showing negligible affinity for these receptors at physiologically relevant concentrations [1] [7].

Table 1: Binding Affinity Profiles of Select Opioid Ligands

Ligandμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Selectivity Ratio (MOR:DOR:KOR)
Endomorphin-11.11>1,00020-30 (kappa₃ sites)1:>900:18-27
DAMGO~2>1,000>1,0001:>500:>500
Morphine~5>100>3001:>20:>60
β-Endorphin~10~40~1001:4:10

Comparison of EM-1 with Other Endogenous Opioid Peptides

EM-1 and endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) constitute the endomorphin class, distinguished among endogenous opioids by their high MOR selectivity. While both share the N-terminal Tyr-Pro motif, EM-1 contains Trp³ whereas EM-2 contains Phe³. This minor variation results in differential CNS distribution: EM-1 predominates in supraspinal regions (e.g., cortex, hypothalamus), while EM-2 concentrates in the spinal cord and brainstem [5] [6]. Both peptides exhibit nanomolar affinity for MOR, but EM-1 demonstrates slightly higher affinity and slower dissociation kinetics compared to EM-2 [6].

Contrasting with classical opioid peptides, EM-1 lacks a canonical precursor protein. Unlike enkephalins (derived from proenkephalin), dynorphins (from prodynorphin), or β-endorphin (from proopiomelanocortin), no gene or polypeptide precursor for endomorphins has been conclusively identified. This suggests potential non-ribosomal enzymatic synthesis [1] [5]. Functionally, EM-1's analgesic potency equals morphine in vivo but without significant affinity for δ- or κ-receptors—a stark contrast to dynorphin A (KOR-selective) or [Met]enkephalin (DOR-preferring) [5] [6].

Table 2: Comparative Features of Major Endogenous Opioid Peptides

PeptideReceptor SelectivityPrecursor ProteinKey Functional RolesRelative MOR Potency
Endomorphin-1μ (highly selective)Unknown (non-ribosomal synthesis hypothesized)Pain modulation, stress responses, autonomic regulation++++ (Highest)
Endomorphin-2μ (highly selective)UnknownSpinal analgesia, respiratory/cardiovascular modulation+++
[Met]enkephalinδ > μProenkephalinGut motility modulation, emotional behavior+
β-Endorphinμ/δProopiomelanocortin (POMC)Stress-induced analgesia, reward processing++
Dynorphin Aκ > μProdynorphinDysphoria, stress responses, neuroendocrine regulation+

Role of Tyrosine¹ and Tryptophan³ Residues in Receptor Affinity

The N-terminal tyrosine (Tyr¹) is indispensable for EM-1’s bioactivity. Stereochemical inversion to D-Tyr¹ reduces MOR affinity approximately 50-fold, as measured by guinea pig ileum bioassays. This drastic reduction underscores the requirement for Tyr¹’s phenol hydroxyl group to engage in specific hydrogen bonding within MOR’s orthosteric binding pocket [10]. Similarly, the tryptophan residue at position 3 (Trp³) contributes critically to EM-1’s pharmacological profile. Substitution with D-Trp³ diminishes potency ~100-fold, attributed to disrupted aromatic stacking interactions and incorrect spatial positioning of the indole moiety relative to key MOR transmembrane helices (particularly TM3 and TM6) [2] [10].

Proline² serves as a critical conformational organizer. Incorporation of D-Pro² abolishes bioactivity completely, as confirmed by NMR structural analyses. D-Pro² induces a drastic conformational shift, reorienting the Trp³ side chain away from the spatial coordinates required for productive MOR engagement. This contrasts with the bioactive conformation of native EM-1, where Pro² facilitates a β-turn-like structure positioning Tyr¹ and Trp³ for optimal receptor contact [10]. The C-terminal Phe⁴-NH₂ group, while tolerant to D-isomer substitution (retaining ~10% activity), contributes to hydrophobic anchoring within MOR’s binding cleft [10].

Table 3: Impact of Residue-Specific Modifications on EM-1 Bioactivity

Modified ResidueExample AnalogueReceptor Affinity (Relative to EM-1)Key Structural Consequences
Tyr¹[D-Tyr¹]EM-1~2% (50-fold decrease)Loss of critical hydrogen bond with MOR His residue
Pro²[D-Pro²]EM-1InactiveDisruption of β-turn topology; incorrect Trp³ orientation
Trp³[D-Trp³]EM-1~1% (100-fold decrease)Impaired aromatic stacking within MOR hydrophobic pocket
Phe⁴[D-Phe⁴]EM-1~10%Reduced hydrophobic interaction efficiency

Intracellular Signaling Pathways: cAMP Inhibition and G-Protein Coupling

EM-1 binding to MOR activates canonical Gαi/o protein signaling pathways. This engagement inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) accumulation. In CHO cells expressing recombinant rat MOR (CHOμ), EM-1 inhibits forskolin-stimulated cAMP production with pIC₅₀ values of approximately 8.0–8.5, indicating nanomolar potency [4] [7]. This inhibition is pertussis toxin-sensitive, confirming Gαi/o dependence. The temporal profile reveals that prolonged EM-1 exposure (≥10 hours) induces desensitization—manifested as reduced cAMP inhibitory efficacy—and receptor down-regulation, evidenced by diminished [³H]-diprenorphine binding sites and immunoblotting of membrane fractions [4].

Beyond AC inhibition, EM-1 triggers Gβγ-mediated signaling:

  • GIRK Channel Activation: Gβγ subunits directly bind G protein-coupled inwardly rectifying K⁺ (GIRK) channels, primarily Kir3.2 subtypes, inducing membrane hyperpolarization. This underlies neuronal inhibition in pain-modulatory pathways like the periaqueductal gray [6].
  • Calcium Channel Suppression: Gβγ inhibits presynaptic N-type voltage-gated Ca²⁺ channels (Cav2.2), reducing neurotransmitter release (e.g., GABA, glutamate) in the spinal dorsal horn and supraoptic nucleus [6] [8].
  • MAPK/ERK Modulation: EM-1 activates mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascades in a time-dependent manner, influencing gene transcription related to neuronal plasticity and adaptive responses [6].

Interestingly, EM-1-induced desensitization and down-regulation are temporally distinct phenomena in CHOμ cells. Desensitization (reduced cAMP inhibition) emerges within 11 hours, while significant down-regulation (receptor loss) occurs rapidly within 30 minutes and persists. Furthermore, EM-1 pre-treatment abolishes GTPγS-induced shifts in agonist displacement curves, indicating decoupling of MOR from G-proteins—a hallmark of functional desensitization [4].

Table 4: Temporal Profile of EM-1-Induced Signaling Events in CHOμ Cells

Time Post-EM-1 ExposurecAMP InhibitionReceptor InternalizationReceptor-G Protein CouplingDominant Signaling Phenotype
0–30 minMaximal inhibition (~80–90%)Rapid (30% surface loss)GTPγS-sensitiveAcute Gαi/o and Gβγ signaling
30 min–10 hSustained inhibitionStable internalizationProgressive uncouplingEarly desensitization onset
11–18 hSignificantly reduced (~40–50% inhibition)Persistent internalizationGTPγS-insensitiveDesensitization and functional uncoupling

Compound Names Mentioned:

  • Endomorphin-1 (EM-1)
  • Endomorphin-2 (EM-2)
  • DAMGO ([d-Ala²,MePhe⁴,Gly-ol⁵]enkephalin)
  • Morphine
  • [Met]enkephalin
  • β-Endorphin
  • Dynorphin A
  • Naloxone
  • GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate)
  • Forskolin
  • [³H]-diprenorphine

Properties

CAS Number

189388-22-5

Product Name

Endomorphin 1

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C34H38N6O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1

InChI Key

ZEXLJFNSKAHNFH-SYKYGTKKSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO

Synonyms

(Dmt1)endomorphin-1
endomorphin 1
endomorphin-1
Tyr-Pro-Trp-Phe-Nh2
tyrosyl-prolyl-tryptophyl-phenylalaninamide

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.